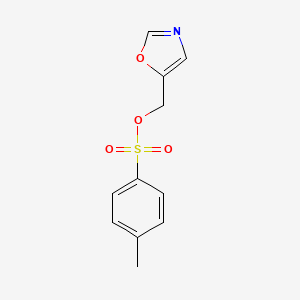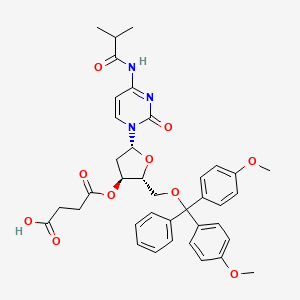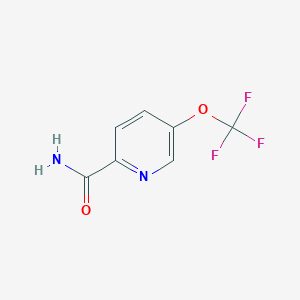
2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid is a zwitterionic compound commonly used as a buffering agent in biochemical and biological research. It is known for its ability to maintain stable pH levels in various solutions, making it valuable in laboratory settings. This compound is particularly useful in the physiological pH range, which is crucial for many biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid typically involves the reaction of glycine with formaldehyde and ethanolamine. The reaction proceeds under mild conditions, usually at room temperature, and involves the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other critical parameters.
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler amines or alcohols.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: Essential in cell culture media and other biological assays where pH stability is crucial.
Medicine: Employed in the formulation of pharmaceuticals and diagnostic reagents.
Industry: Utilized in the production of cosmetics, personal care products, and other industrial applications where pH control is necessary.
Mechanism of Action
The primary mechanism by which 2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid exerts its effects is through its buffering capacity. It can accept or donate protons (H+) to maintain a stable pH in solutions. This property is particularly important in biological systems, where even slight changes in pH can significantly impact biochemical processes. The compound interacts with various molecular targets, including enzymes and proteins, to stabilize their activity and function.
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl)amino]acetic acid (BICINE): Another zwitterionic buffer with similar properties but different pH range.
N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid) (HEPES): A widely used buffer in biological research with a different buffering range.
Tris(hydroxymethyl)aminomethane (TRIS): Commonly used in molecular biology and biochemistry for its buffering capacity.
Uniqueness
2-((2-Hydroxyethyl)(hydroxymethyl)amino)acetic acid is unique due to its specific pH buffering range, which makes it particularly suitable for applications requiring precise pH control in the physiological range. Its zwitterionic nature also contributes to its stability and effectiveness as a buffer in various environments.
Properties
Molecular Formula |
C5H11NO4 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(hydroxymethyl)amino]acetic acid |
InChI |
InChI=1S/C5H11NO4/c7-2-1-6(4-8)3-5(9)10/h7-8H,1-4H2,(H,9,10) |
InChI Key |
COVLVPNYQQKCLI-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CC(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)






![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)
